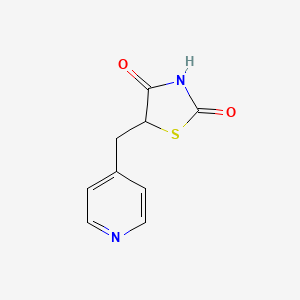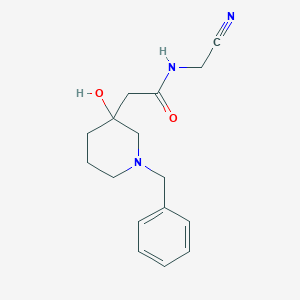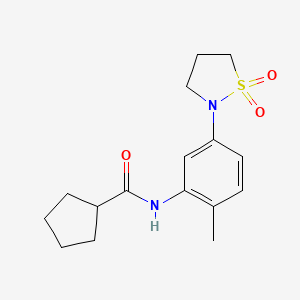
5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione, also known as PTAD, is a heterocyclic compound that has gained significant attention in the scientific community due to its versatile applications in organic synthesis. PTAD is a highly reactive compound and is used as a powerful oxidizing agent in a variety of chemical reactions.
科学的研究の応用
Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones, designed from pyridines, showed significant hypoglycemic activity. These compounds were evaluated for their ability to induce insulin-induced adipocyte differentiation in vitro and exhibited hypoglycemic activity in genetically diabetic mice. This suggests a potential for clinical application in managing diabetes (Oguchi et al., 2000).
Antihyperglycemic Agents
Novel thiazolidinediones with arylsulfonyl and arylsulfanyl modifications demonstrated oral antihyperglycemic effects in diabetic mouse models. The study highlighted the therapeutic potential of these compounds in treating insulin resistance and type 2 diabetes (Wrobel et al., 1998).
Antibacterial and Antifungal Activities
The synthesis of 5-(aminomethylene)thiazolidine-2,4-dione derivatives revealed antibacterial activity, especially those bearing pyridine or piperazine moieties. Some compounds also showed antifungal activity, indicating their potential as antimicrobial agents (Mohanty et al., 2015).
Photophysical Behavior of Organoboron Complexes
Unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties were synthesized, exhibiting strong UV-Vis absorptions and high fluorescence quantum yields. Such complexes have potential applications in bioorthogonal chemistry due to their enhanced water solubility and strong emissive properties (Garre et al., 2019).
Antiproliferative Activity
Pyridine linked thiazole derivatives demonstrated promising antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment. Specific compounds showed significant activity against MCF-7 and HepG2 cell lines, indicating their potential as cancer therapeutics (Alqahtani & Bayazeed, 2020).
Corrosion Inhibition
Thiazole-based pyridine derivatives have been studied as potential corrosion inhibitors for mild steel, demonstrating significant inhibition efficiency. These compounds offer a promising approach for protecting steel surfaces in corrosive environments, combining theoretical and experimental methodologies to elucidate their effectiveness (Chaitra et al., 2016).
特性
IUPAC Name |
5-(pyridin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYIVMBYMWUAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B2729440.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)
![3-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-5-methoxy-1H-indole](/img/structure/B2729444.png)
![2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B2729445.png)
![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)


![4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2729450.png)
![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2729459.png)
![2-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2729460.png)